molecular formula C10H10BrClO2 B1372027 2-(4-Bromophenoxy)-2-methylpropanoyl chloride CAS No. 49803-18-1

2-(4-Bromophenoxy)-2-methylpropanoyl chloride

Cat. No. B1372027
CAS RN: 49803-18-1
M. Wt: 277.54 g/mol
InChI Key: XEGDEYNAWWGQFF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenoxy)-2-methylpropanoyl chloride” can be confirmed by various spectroanalytical data such as NMR, IR, and elemental analysis .

Scientific Research Applications

Comprehensive Analysis of 2-(4-Bromophenoxy)-2-methylpropanoyl Chloride Applications

Synthesis of Coordination Compounds: 2-(4-Bromophenoxy)-2-methylpropanoyl chloride is utilized in the synthesis of coordination compounds, particularly with metals like nickel (II). These compounds exhibit unique structures and are characterized by techniques such as IR spectroscopy and X-ray diffraction analysis. The coordination compound [NiCl2L(2-PrOH)]n, where L is a derivative of 2-(4-Bromophenoxy), has been synthesized, showcasing a polymeric structure with potential applications in material science and catalysis .

Antimicrobial Pharmaceuticals: Derivatives of 2-(4-Bromophenoxy) have shown promise in the pharmaceutical industry, particularly in the development of antituberculosis, antibacterial, antifungal, and antimicrobial drugs. The presence of the bromophenoxy moiety can significantly influence the biological activity of these compounds .

Biological Activity Modulation: The compound’s derivatives are key intermediates in synthesizing biologically active derivatives. They are used to study the effects of substituents on the benzene ring, which can modulate antibacterial and antifungal activities, providing insights into the design of new drugs .

Antiviral Research: Hydrazide derivatives containing an aromatic fragment, such as those derived from 2-(4-Bromophenoxy), exhibit potent antiviral activity. They have been characterized for their binding affinity and effective inhibition of glycoprotein B associated with Herpes Simplex Virus-I (HSV-I), indicating their potential in antiviral therapy .

Plant Growth and Development: As a synthetic analog of plant hormones, 2-(4-Bromophenoxy)-2-methylpropanoic acid, a related compound, has been used in scientific experiments to stimulate root growth, induce fruit ripening, and promote resistance to environmental stressors in plants. This highlights the compound’s role in agricultural research and its potential in enhancing crop yields.

Material Science: The unique properties of 2-(4-Bromophenoxy)-2-methylpropanoyl chloride derivatives make them suitable for creating novel materials. Their ability to form coordination polymers with metals can lead to the development of new materials with specific mechanical, electrical, or thermal properties .

Analytical Chemistry: In analytical chemistry, derivatives of 2-(4-Bromophenoxy) are used as standards or reagents in various analytical methods, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), to identify and quantify chemical compounds in complex biological matrices.

Chemical Synthesis: The compound serves as a starting material for various chemical syntheses, particularly in the creation of esters and amides that have potential applications in organic chemistry, medicinal chemistry, and industrial processes.

Safety and Hazards

The safety data sheet for a related compound, 4-bromobenzoic acid, indicates that it is harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .

properties

IUPAC Name

2-(4-bromophenoxy)-2-methylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGDEYNAWWGQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)OC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-(4-bromophenoxy)-2-methylpropanoic acid (10.0 g, 38.6 mmol). DMF (0.5 mL) and SOCl2 (40 mL) was heated for 3 h, allowed to cool and distilled to yield the sub-title compound (8.4 g, 78%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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